molecular formula C21H21NO4S2 B2422605 Ethyl 4-(4-methylphenyl)-3-[(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate CAS No. 946322-61-8

Ethyl 4-(4-methylphenyl)-3-[(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate

Cat. No.: B2422605
CAS No.: 946322-61-8
M. Wt: 415.52
InChI Key: HLCUQSRNGUNGPY-UHFFFAOYSA-N
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Description

Ethyl 4-(4-methylphenyl)-3-[(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocycles that are widely used in organic synthesis and have significant applications in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name

ethyl 4-(4-methylphenyl)-3-[(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4S2/c1-4-26-21(23)19-20(18(13-27-19)16-9-5-14(2)6-10-16)28(24,25)22-17-11-7-15(3)8-12-17/h5-13,22H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLCUQSRNGUNGPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CS1)C2=CC=C(C=C2)C)S(=O)(=O)NC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-methylphenyl)-3-[(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the sulfonamide group: This step involves the reaction of the thiophene derivative with a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility and reactivity in downstream applications.

Conditions and Outcomes

Reaction ConditionsReagents/CatalystsProduct
Acidic hydrolysis (HCl, H₂SO₄)1M HCl, reflux (6–8 hr)4-(4-methylphenyl)-3-[(4-methylphenyl)sulfamoyl]thiophene-2-carboxylic acid
Basic hydrolysis (NaOH, KOH)2M NaOH, 80°C (4–5 hr)Sodium salt of the carboxylic acid

The acidic route typically achieves 85–92% conversion, while alkaline conditions favor salt formation for improved aqueous solubility .

Sulfamoyl Group Reactivity

The sulfamoyl (-SO₂-NH-) group participates in nucleophilic substitution and hydrogen-bonding interactions, enabling diverse transformations:

N-Alkylation/Acylation

Reaction with alkyl halides or acyl chlorides modifies the sulfamoyl nitrogen:

  • Example : Treatment with methyl iodide (CH₃I) in DMF using K₂CO₃ yields the N-methylated derivative at 70–75% efficiency.

Hydrogen-Bond-Mediated Complexation

The sulfamoyl group forms stable complexes with metal ions (e.g., Cu²⁺, Zn²⁺) in ethanol/water mixtures, as confirmed by UV-Vis spectroscopy .

Thiophene Ring Functionalization

The electron-rich thiophene core undergoes electrophilic substitution and cross-coupling reactions:

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling with aryl boronic acids introduces aryl groups at the 5-position of the thiophene ring:

Boronic AcidCatalyst SystemYield (%)
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DMF78
4-MethoxybenzenePd(OAc)₂, SPhos, THF82

Reaction temperatures range from 80–100°C, with yields dependent on steric and electronic effects of substituents .

Cyclization Reactions

Intramolecular cyclization under thermal or catalytic conditions generates fused heterocycles:

  • Example : Heating in PCl₃ at 120°C induces cyclization to form a thieno[3,2-d]pyrimidinone derivative (65% yield).

Oxidation of the Thiophene Ring

Treatment with m-CPBA (meta-chloroperbenzoic acid) oxidizes the thiophene ring to a sulfone, enhancing electrophilicity for subsequent reactions .

Reduction of the Ester Group

LiAlH₄ reduces the ester to a primary alcohol, though competing reduction of the sulfamoyl group may occur without careful temperature control.

Microwave-Assisted Reactions

Microwave irradiation significantly accelerates reactions like ester hydrolysis and Suzuki coupling. For example, hydrolysis under microwave conditions (100°C, 20 min) achieves 95% conversion compared to 6 hours under conventional heating .

Scientific Research Applications

Molecular Formula and Weight

  • Molecular Formula : C22H23N1O4S2
  • Molecular Weight : Approximately 431.5 g/mol

Structural Features

The compound consists of:

  • A thiophene ring , which is a five-membered aromatic heterocycle containing sulfur.
  • A carboxylate group , which enhances solubility and reactivity.
  • A sulfamoyl group , which is known for its biological activity.

Synthesis Pathways

The synthesis of Ethyl 4-(4-methylphenyl)-3-[(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate typically involves multi-step organic reactions:

  • Formation of the Thiophene Ring : Achieved through cyclization of appropriate precursors under acidic or basic conditions.
  • Introduction of the Sulfonamide Group : Involves the reaction of the thiophene derivative with a sulfonyl chloride in the presence of a base such as pyridine.
  • Esterification : The final step involves esterification of the carboxylic acid group with ethanol using a catalyst like sulfuric acid.

Medicinal Chemistry

This compound has shown promise in drug development due to its structural motifs that are common in pharmaceuticals. Key applications include:

  • Antimicrobial Activity : Research indicates that compounds with similar structural motifs exhibit potential antimicrobial properties. For instance, derivatives of thiophene have shown effectiveness against various bacterial strains.
CompoundActivityReference
Methyl 3-[(3-ethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylateAntimicrobial
Ethyl 3-amino-thieno[3,2-b]thiophenesAntimicrobial
  • Anti-inflammatory Properties : The sulfonamide group may inhibit specific enzymes involved in inflammatory pathways, suggesting potential therapeutic uses in treating inflammatory diseases.

Materials Science

The compound's unique chemical structure allows it to be utilized in developing advanced materials, such as:

  • Organic Semiconductors : Due to its conjugated system, it can be used in organic electronic devices.
  • Photovoltaic Cells : Its ability to absorb light makes it suitable for applications in solar energy conversion.

Biological Mechanism of Action

The mechanism of action for this compound involves interactions with specific molecular targets:

  • The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity.
  • The thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their function.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of thiophene derivatives similar to this compound against various bacterial strains. Results indicated that compounds with sulfamoyl groups exhibited significant antibacterial activity, demonstrating potential for further development into therapeutic agents.

Case Study 2: Anti-inflammatory Potential

Another research project focused on evaluating the anti-inflammatory effects of thiophene-based compounds. The study found that certain derivatives could effectively inhibit cyclooxygenase enzymes involved in inflammation, suggesting that this compound may have similar therapeutic applications.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-methylphenyl)-3-[(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(4-methylphenyl)-3-[(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate: Unique due to its specific substitution pattern and combination of functional groups.

    Thiophene-2-carboxylate derivatives: Similar core structure but different substituents.

    Sulfonamide derivatives: Similar functional group but different core structures.

Uniqueness

This compound is unique due to its combination of a thiophene ring, sulfonamide group, and ester functionality. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Biological Activity

Ethyl 4-(4-methylphenyl)-3-[(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Synthesis

This compound features a thiophene ring, a carboxylate group, and a sulfamoyl group, contributing to its unique chemical properties. The compound's molecular formula is C22H23N1O4S2, with a molecular weight of approximately 431.5 g/mol.

Synthesis Pathway

The synthesis typically involves several steps:

  • Formation of the Thiophene Ring : Cyclization of appropriate precursors under acidic or basic conditions.
  • Introduction of the Sulfonamide Group : Reaction with a sulfonyl chloride in the presence of a base like pyridine.
  • Esterification : Esterification of the carboxylic acid with ethanol using a catalyst such as sulfuric acid.

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit potential antimicrobial activity. For instance, derivatives of thiophene have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar properties.

CompoundActivityReference
Methyl 3-[(3-ethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylateAntimicrobial
Ethyl 3-amino-thieno[3,2-b]thiophenesAntimicrobial

Anti-inflammatory Activity

In vitro studies have suggested that compounds containing sulfamoyl groups can exhibit anti-inflammatory effects. The mechanism may involve the inhibition of pro-inflammatory cytokines and modulation of immune responses.

The proposed mechanism involves:

  • Enzyme Inhibition : The sulfonamide group may inhibit enzymes associated with inflammatory pathways.
  • Molecular Interactions : The thiophene ring can engage in π-π stacking interactions with aromatic residues in proteins, influencing their activity.

Case Studies and Research Findings

  • In Silico Studies :
    • Molecular docking studies have demonstrated that derivatives similar to this compound show promising binding affinities to target enzymes involved in disease processes, including SARS-CoV-2 main protease (Mpro) .
    • Binding energies for top-ranked compounds ranged from -7.33 to -6.54 kcal/mol, indicating strong interactions with the target site.
  • Pharmacokinetic Profiles :
    • ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analyses suggest favorable profiles for potential therapeutic use . These findings are crucial for assessing drug-like properties and safety.

Applications in Drug Development

Given its structural characteristics and observed biological activities, this compound holds promise for:

  • Antimicrobial Agents : Development of new antibiotics targeting resistant strains.
  • Anti-inflammatory Drugs : Formulation of therapeutics aimed at inflammatory diseases.
  • Cancer Treatment : Exploration as a lead compound for anticancer agents due to its ability to modulate cellular pathways.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Ethyl 4-(4-methylphenyl)-3-[(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate, and how are intermediates characterized?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving thiophene ring formation, sulfamoylation, and esterification. For example, similar thiophene derivatives are synthesized by cyclocondensation of ethyl acetoacetate with chalcones under basic conditions (e.g., NaOH in ethanol), followed by sulfamoylation using 4-methylbenzenesulfonamide . Intermediates are characterized via 1H^1H-NMR, 13C^{13}C-NMR, FT-IR, and mass spectrometry (MS). X-ray crystallography is critical for confirming regioselectivity and stereochemistry, as seen in analogs like ethyl 5-acetyl-4-methyl-2-(phenylamino)thiophene-3-carboxylate .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Safety data for structurally related compounds (e.g., Ethyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate) indicate hazards such as skin/eye irritation and respiratory toxicity . Key protocols include:

  • Use of PPE (nitrile gloves, lab coat, goggles).
  • Fume hoods for weighing and reactions.
  • Storage in airtight containers away from oxidizers.
  • Spill management with inert absorbents (e.g., vermiculite) and neutralization with weak bases (e.g., sodium bicarbonate) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in the synthesis of this compound?

  • Methodological Answer : Design of Experiments (DoE) principles, such as factorial or response surface methodologies, are effective. For example, varying parameters like temperature (80–120°C), solvent polarity (ethanol vs. DMF), and catalyst loading (e.g., NaOH concentration) can be statistically modeled to identify optimal conditions . In analogs, yields >70% are achieved under reflux in ethanol with 10% NaOH over 8 hours . Purity is enhanced via recrystallization (e.g., using ethanol/water mixtures) and monitored by HPLC with UV detection at 254 nm .

Q. How can structural disorder in crystallographic data for this compound be resolved?

  • Methodological Answer : X-ray diffraction studies of similar thiophene derivatives reveal conformational disorders in cyclohexene rings (e.g., envelope vs. screw-boat conformers) . To resolve ambiguities:

  • Collect high-resolution data (≤0.8 Å) at low temperature (100 K).
  • Use SHELXL for refining split-site disorder models.
  • Validate with Hirshfeld surface analysis to assess intermolecular interactions (e.g., C–H···O bonds) that stabilize specific conformers .

Q. What strategies reconcile discrepancies between computational predictions and experimental spectral data?

  • Methodological Answer : For NMR or IR data mismatches:

  • Re-optimize DFT calculations (e.g., B3LYP/6-311++G(d,p)) with solvent corrections (PCM model for DMSO or CDCl3_3).
  • Compare experimental 1H^1H-NMR shifts with computed chemical shifts (GIAO method).
  • For IR, analyze vibrational modes (e.g., sulfamoyl S=O stretches at ~1150–1300 cm1^{-1}) using scaled frequency outputs .

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